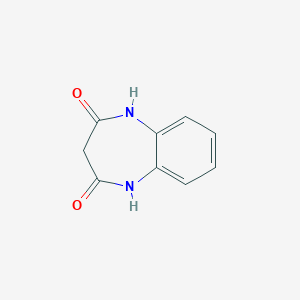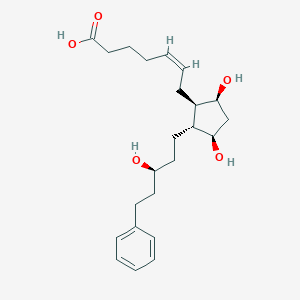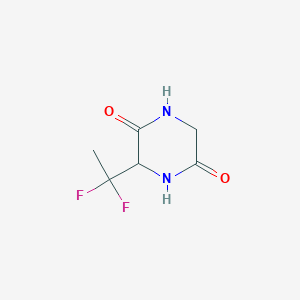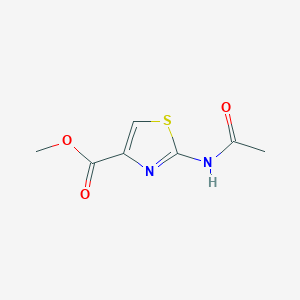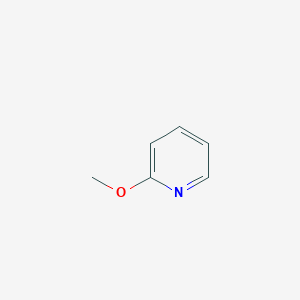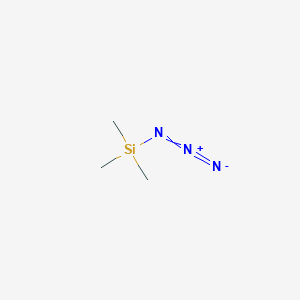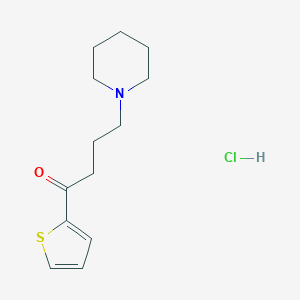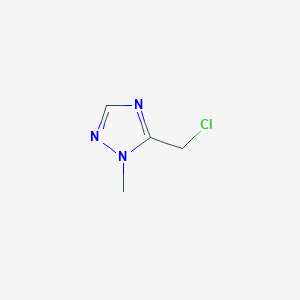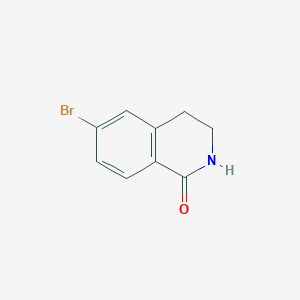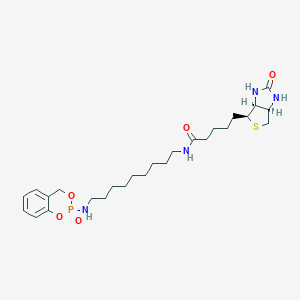
1-(Saligenin cyclic phospho)-9-biotinyldiaminononane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Saligenin cyclic phospho)-9-biotinyldiaminononane, also known as SPBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bifunctional reagent that can be used for labeling and detection of proteins, nucleic acids, and other biomolecules. SPBN has a cyclic phosphate group attached to salicyl alcohol, which can react with primary amines of biomolecules to form stable phosphoamide bonds. Additionally, it has a biotin moiety that can bind to streptavidin, allowing for easy detection and purification of labeled biomolecules.
Mecanismo De Acción
The mechanism of action of 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane involves the formation of stable phosphoamide bonds between the cyclic phosphate group of 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane and the primary amines of biomolecules. This reaction is highly specific and can occur at neutral pH and room temperature. The biotin moiety of 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can bind to streptavidin, which is a high-affinity protein that can be easily detected and purified.
Efectos Bioquímicos Y Fisiológicos
1-(Saligenin cyclic phospho)-9-biotinyldiaminononane is a non-toxic compound that does not have any significant biochemical or physiological effects on cells or tissues. It has been shown to be stable under a wide range of conditions, including high temperatures and low pH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane in lab experiments include its high specificity, stability, and ease of detection and purification. Additionally, 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can be used for the labeling of a wide range of biomolecules, including proteins, nucleic acids, and carbohydrates. The limitations of using 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane include its high cost and the need for specialized equipment and expertise for its synthesis and use.
Direcciones Futuras
There are several future directions for the use of 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane in scientific research. One potential application is in the development of new diagnostic tests for the detection of biomarkers in various diseases, including cancer and infectious diseases. 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can also be used for the identification of new drug targets and the characterization of protein-protein interactions. Additionally, 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can be used for the development of new imaging techniques for the visualization of biomolecules in living cells and tissues.
Métodos De Síntesis
1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can be synthesized using a multistep process that involves the coupling of salicyl alcohol with a cyclic phosphoramidite, followed by the addition of biotinylated diamine. The final product can be purified using chromatography techniques and characterized using spectroscopic methods.
Aplicaciones Científicas De Investigación
1-(Saligenin cyclic phospho)-9-biotinyldiaminononane has been widely used in scientific research for labeling and detection of biomolecules. It has been used for the detection of proteins in Western blotting, enzyme-linked immunosorbent assays (ELISA), and fluorescence microscopy. It has also been used for the labeling of nucleic acids in gel electrophoresis and DNA microarrays. 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can be used for the detection of biomolecules in various biological samples, including blood, urine, and tissue extracts.
Propiedades
Número CAS |
158040-84-7 |
|---|---|
Nombre del producto |
1-(Saligenin cyclic phospho)-9-biotinyldiaminononane |
Fórmula molecular |
C26H41N4O5PS |
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[9-[(2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)amino]nonyl]pentanamide |
InChI |
InChI=1S/C26H41N4O5PS/c31-24(15-9-8-14-23-25-21(19-37-23)29-26(32)30-25)27-16-10-4-2-1-3-5-11-17-28-36(33)34-18-20-12-6-7-13-22(20)35-36/h6-7,12-13,21,23,25H,1-5,8-11,14-19H2,(H,27,31)(H,28,33)(H2,29,30,32)/t21-,23-,25-,36?/m0/s1 |
Clave InChI |
JZSQBHPKLLZQAH-NYWSWALVSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCNP3(=O)OCC4=CC=CC=C4O3)NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCNP3(=O)OCC4=CC=CC=C4O3)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCNP3(=O)OCC4=CC=CC=C4O3)NC(=O)N2 |
Sinónimos |
1-(saligenin cyclic phospho)-9-biotinyldiaminononane S9B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



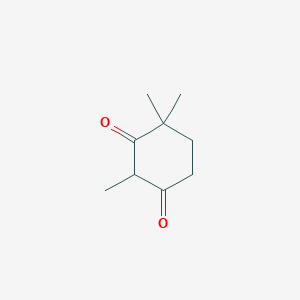

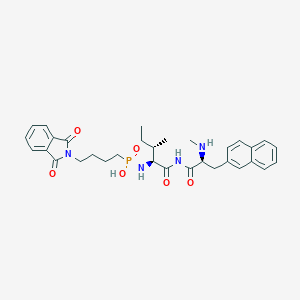
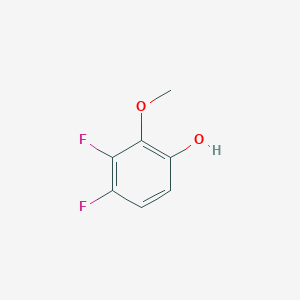
![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
